molecular formula C18H28ClRu B12353149 Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)

Cat. No.: B12353149
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-ONEVTFJLSA-M
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Mechanism of Action

The mechanism of action of Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium involves the coordination of the ruthenium center with the ligands, which facilitates various catalytic processes. The compound acts as a homogeneous catalyst, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the activation of substrates and intermediates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium is unique due to its specific ligand arrangement and catalytic properties. Similar compounds include:

These compounds share some catalytic properties but differ in their specific applications and reactivity due to variations in their ligand structures and central metal atoms .

Properties

Molecular Formula

C18H28ClRu

Molecular Weight

380.9 g/mol

IUPAC Name

chlororuthenium;(1Z,5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7-;;

InChI Key

JBVMVFXUVNUNNG-ONEVTFJLSA-M

Isomeric SMILES

CC1=CC(C(=C1C)C)(C)C.C1/C=C\CC/C=C\C1.Cl[Ru]

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru]

Origin of Product

United States

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